5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole
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Overview
Description
5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole is a heterocyclic compound that combines an indole ring with a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both indole and triazole rings endows the molecule with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents .
Industrial Production Methods
Industrial production of 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole may involve large-scale Fischer indole synthesis followed by triazole formation using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)indole: Similar structure with a benzyl group instead of a methyl group on the triazole ring.
5-(1-Methyl-1H-1,2,3-triazol-4-yl)indole: Similar structure with the triazole ring at a different position.
Uniqueness
5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H10N4 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(1-methyl-1,2,4-triazol-3-yl)-1H-indole |
InChI |
InChI=1S/C11H10N4/c1-15-7-13-11(14-15)9-2-3-10-8(6-9)4-5-12-10/h2-7,12H,1H3 |
InChI Key |
LQIRGZVVKJYMLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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